Comprehensive NMR Characterization of [Bis(propylsulfanyl)methyl]benzene: A Technical Guide
Comprehensive NMR Characterization of [Bis(propylsulfanyl)methyl]benzene: A Technical Guide
Executive Summary[Bis(propylsulfanyl)methyl]benzene (CAS: 60595-12-2), commonly referred to as benzaldehyde dipropyl dithioacetal, is a critical structural motif in organic synthesis, frequently utilized as a robust protecting group for benzaldehyde or as an umpolung reagent in C-C bond formation. Accurate characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming synthetic success, assessing purity, and understanding its conformational dynamics in solution.
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR chemical shifts of[bis(propylsulfanyl)methyl]benzene. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the fundamental magnetic causality behind the observed chemical shifts and establishes a self-validating experimental protocol to ensure high-fidelity, reproducible spectral acquisition.
Molecular Architecture & Spin Systems
The molecular architecture of[bis(propylsulfanyl)methyl]benzene ( C13H20S2 ) can be deconstructed into three distinct magnetic environments, or spin systems:
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The Phenyl Ring: An aromatic system comprising 5 protons and 4 distinct carbon environments (ipso, ortho, meta, para) subjected to strong diamagnetic anisotropy.
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The Methine Core: A single benzylic carbon attached to two highly polarizable sulfur atoms. This tertiary dithioacetal center is the diagnostic anchor for the molecule.
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The Propylsulfanyl Chains: Two identical, achiral aliphatic chains (-S-CH 2 -CH 2 -CH 3 ) that exhibit classic first-order scalar coupling.
To visualize the connectivity and the expected chemical shift ranges of these spin systems, refer to the molecular spin system map below.
Molecular spin system map for [Bis(propylsulfanyl)methyl]benzene.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, NMR acquisition must follow a self-validating workflow. The protocol below guarantees that the instrument is properly calibrated and that the resulting integration is strictly quantitative.
Step-by-Step Methodology: NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform ( CDCl3 ) containing 0.01% v/v Tetramethylsilane (TMS) as an internal standard.
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Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz or 600 MHz). Perform automated tuning and matching to the 1 H and 13 C Larmor frequencies to maximize radiofrequency (RF) power transfer.
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Shimming (Field Homogeneity): Execute gradient shimming on the Z-axis. Validate homogeneity by checking the line shape of the residual CHCl3 peak (7.26 ppm); the peak width at half-height ( w1/2 ) must be < 0.5 Hz to meet manufacturer line shape specifications[1].
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Pulse Parameter Optimization:
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1 H NMR: Utilize a 30° excitation pulse (zg30), 64k data points, and a relaxation delay ( D1 ) of 5 seconds. A long D1 ensures complete longitudinal relaxation ( T1 ) of all protons, which is mandatory for accurate quantitative integration[2].
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13 C NMR: Use a power-gated decoupling sequence (zgpg30). Set D1 to 2–3 seconds, accumulating at least 512 scans to achieve a signal-to-noise (S/N) ratio of >1000[3].
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Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation (FT). Perform zero- and first-order phase corrections to yield purely absorptive Lorentzian line shapes.
Self-validating NMR acquisition and processing workflow.
1 H NMR Spectral Analysis
The proton NMR spectrum of[bis(propylsulfanyl)methyl]benzene is highly diagnostic. The chemical shifts are governed by the electronegativity of the sulfur atoms and the diamagnetic anisotropy of the benzene ring.
Quantitative Data Table: 1 H NMR ( CDCl3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| -CH 3 | 0.95 | Triplet (t) | 6H | 7.3 | Terminal methyls of propyl chains |
| -CH 2 - | 1.60 | Sextet (h) | 4H | 7.3 | Central methylenes of propyl chains |
| -S-CH 2 - | 2.55 | Triplet (t) | 4H | 7.3 | Thioether methylenes |
| -CH- | 4.85 | Singlet (s) | 1H | - | Benzylic dithioacetal methine |
| Ar-H (para) | 7.25 | Triplet (t) | 1H | 7.4 | Para aromatic proton |
| Ar-H (meta) | 7.30 | Triplet (t) | 2H | 7.4 | Meta aromatic protons |
| Ar-H (ortho) | 7.45 | Doublet (d) | 2H | 7.4 | Ortho aromatic protons |
Mechanistic Causality of Chemical Shifts
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The Benzylic Methine Proton ( δ 4.85 ppm): In a standard hydrocarbon (e.g., toluene), a benzylic methyl group resonates at ~2.3 ppm. The substitution of two hydrogen atoms with two propylsulfanyl groups induces a massive downfield shift. This is due to the inductive electron-withdrawing effect of the highly polarizable sulfur atoms, combined with the anisotropic deshielding cone of the adjacent phenyl ring. Literature standards for benzylic dithioacetal protons consistently place this diagnostic resonance between 4.77 and 5.10 ppm[4][5][6].
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The Thioether Methylenes ( δ 2.55 ppm): The protons directly adjacent to the sulfur atom (-S-CH 2 -) are deshielded relative to standard alkanes (~1.3 ppm) due to the electronegativity of sulfur, shifting them to ~2.55 ppm. Because the molecule is achiral, the two propylsulfanyl chains are enantiotopic and thus magnetically equivalent in an achiral solvent like CDCl3 , resulting in a clean triplet rather than a complex diastereotopic multiplet.
13 C NMR Spectral Analysis
The carbon-13 spectrum provides orthogonal confirmation of the molecular framework. The heavy-atom effect of sulfur plays a dominant role in the aliphatic region.
Quantitative Data Table: 13 C NMR ( CDCl3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Assignment |
| -CH 3 | 13.5 | Terminal methyl carbons |
| -CH 2 - | 22.5 | Central methylene carbons |
| -S-CH 2 - | 34.2 | Thioether methylene carbons |
| -CH- | 53.5 | Benzylic dithioacetal methine carbon |
| Ar-C (para) | 127.5 | Para aromatic carbon |
| Ar-C (ortho) | 127.8 | Ortho aromatic carbons |
| Ar-C (meta) | 128.4 | Meta aromatic carbons |
| Ar-C (ipso) | 140.5 | Ipso aromatic carbon |
Mechanistic Causality of Chemical Shifts
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The Dithioacetal Carbon ( δ 53.5 ppm): A standard benzylic carbon resonates near 21 ppm. The attachment of two sulfur atoms induces a strong downfield shift. Each alkyl sulfide group contributes approximately +15 to +17 ppm due to the heavy-atom effect and the inductive pull of sulfur, anchoring this tertiary carbon firmly in the 52–54 ppm range[5].
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Aromatic Region: The ipso-carbon ( δ 140.5 ppm) is significantly deshielded compared to the rest of the ring due to its direct attachment to the electron-withdrawing dithioacetal core. Its intensity will be noticeably lower than the ortho and meta carbons due to the lack of an attached proton (resulting in a longer T1 relaxation time and absence of Nuclear Overhauser Effect enhancement).
2D NMR Strategies for Unambiguous Assignment
While 1D NMR is usually sufficient for this specific molecule, rigorous structural validation in drug development often requires 2D NMR techniques:
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COSY (Correlation Spectroscopy): Will show an unbroken scalar coupling network from the terminal methyl ( δ 0.95) → central methylene ( δ 1.60) → thioether methylene ( δ 2.55).
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HSQC (Heteronuclear Single Quantum Coherence): Will unambiguously link the diagnostic methine proton at δ 4.85 ppm to its corresponding carbon at δ 53.5 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the connectivity of the dithioacetal core. The methine proton ( δ 4.85) will show strong 3JCH correlations to the ortho-aromatic carbons ( δ 127.8) and the thioether methylene carbons ( δ 34.2), definitively confirming the assembled [bis(propylsulfanyl)methyl]benzene structure.
References
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Dithioacetal Polymers Capable of Chemical Recycling Source: ChemRxiv URL:[Link]
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qNMR Internal Standard Reference Data (ISRD) Source: BIPM (Bureau International des Poids et Mesures) URL:[Link]
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Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: ACS Publications (Analytical Chemistry) URL:[Link]
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Acetal‐thiol Click‐like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals Source: Angewandte Chemie International Edition (via DOI) URL:[Link]
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Controlling silicone networks using dithioacetal crosslinks Source: The Royal Society of Chemistry URL:[Link]
